Superior Target Selectivity: AF3485 Spares PGF2α Synthesis at Therapeutic Concentrations
AF3485 demonstrates clear selectivity for mPGES-1, blocking PGE2 synthesis while sparing PGF2α production. In IL-1β-stimulated A549 cells, AF3485 inhibited PGE2 with an IC50 of 2.9 µM, whereas its effect on PGF2α was minimal (IC50 > 100 µM), indicating a selectivity window of over 34-fold [1]. This is a direct, quantitative measure of target selectivity within the prostanoid pathway.
| Evidence Dimension | Inhibitory potency (IC50) against PGE2 vs PGF2α synthesis |
|---|---|
| Target Compound Data | PGE2 IC50 = 2.9 µM; PGF2α IC50 > 100 µM |
| Comparator Or Baseline | PGF2α synthesis (as internal selectivity control) |
| Quantified Difference | >34-fold selectivity for PGE2 over PGF2α |
| Conditions | A549 cells stimulated with IL-1β (10 ng/mL, 18 h); compound treatment 30 min; ELISA detection |
Why This Matters
This selectivity profile ensures that downstream prostaglandin signaling other than PGE2 remains largely unperturbed, a critical parameter for experiments designed to isolate PGE2-dependent biological effects.
- [1] Cayman Chemical. AF3485 (CAS 1195786-61-8) Product Datasheet. Bertin Bioreagent. View Source
